molecular formula C23H20FN3O2 B7531777 N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide

Cat. No. B7531777
M. Wt: 389.4 g/mol
InChI Key: MLIMBKGSDFAAJW-UHFFFAOYSA-N
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Description

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide, also known as FBM, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. FBM is a benzimidazole derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways. N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide has been shown to inhibit the NF-kappaB pathway, which is a major regulator of inflammation. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth and metastasis of cancer cells, and inhibit the replication of viruses. N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide has also been shown to induce apoptosis in cancer cells and to activate the p53 pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide is its broad range of potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which makes it a promising candidate for the treatment of various diseases. Another advantage of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities.
One of the limitations of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and toxicity in vivo.

Future Directions

There are several future directions for research on N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide. One area of research is the development of more water-soluble derivatives of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide that can be administered in vivo. Another area of research is the investigation of the pharmacokinetics and toxicity of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide in vivo. In addition, further studies are needed to elucidate the exact mechanism of action of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide in humans.

Synthesis Methods

The synthesis of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 1-(2-fluorobenzyl)-1H-benzimidazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. This makes N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
In addition, N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide has been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza A virus.

properties

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2/c1-29-21-13-7-3-9-17(21)23(28)25-14-22-26-19-11-5-6-12-20(19)27(22)15-16-8-2-4-10-18(16)24/h2-13H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIMBKGSDFAAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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